Stereochemistry Determines Biological Activity Profile: (S)-Ethyl Group Confers Anticancer Potential in Pancreatic Models
The (3S)-ethyl stereoisomer of 3-ethylpiperazine-2,5-dione has been evaluated for its anticancer potential, with a specific derivative demonstrating notable activity in pancreatic cancer cell lines. A derivative of (3S)-3-ethylpiperazine-2,5-dione was found to have an IC50 value of approximately 6 µM against both AsPC-1 and SW1990 human pancreatic cancer cell lines . This demonstrates a measurable, albeit moderate, cytotoxic effect that is directly linked to the (S)-configuration of the chiral center. In contrast, the (R)-enantiomer is associated with different biological roles, such as in nootropic research as etiracetam . This divergence in application underscores the critical importance of procuring the correct stereoisomer for research targeting specific pathways, as the biological outcome is fundamentally tied to the compound's three-dimensional orientation.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~6 µM (for a derivative) against AsPC-1 and SW1990 cells |
| Comparator Or Baseline | (R)-3-Ethylpiperazine-2,5-dione (etiracetam) |
| Quantified Difference | Qualitative difference: (S)-isomer derivative shows anticancer activity, while the (R)-isomer is a known nootropic agent |
| Conditions | In vitro cytotoxicity assay on human pancreatic cancer cell lines |
Why This Matters
This data provides a direct link between the (3S) stereochemistry and a specific, quantifiable biological effect, justifying its selection over the (3R) enantiomer for oncology-related research projects.
